(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
Description
Chemical Identity and Nomenclature
The compound (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is officially registered under Chemical Abstracts Service number 1208007-67-3. The systematic chemical name reflects its complex structural architecture, incorporating the stereochemical designation (S) to indicate the absolute configuration at the pyrrolidine ring's second carbon position. The molecular formula C16H20BrN3O2 represents a molecular weight of 366.25 grams per mole. The compound is also catalogued under the MDL number MFCD22418840, providing an additional standardized identifier for database searches and chemical procurement.
Alternative nomenclature systems have produced several synonymous designations for this compound. These include "S-1-Pyrrolidinecarboxylic acid, 2-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethyleth" and "tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate". The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, emphasizing the tert-butyl ester functionality, the stereochemical center, and the specific substitution pattern on the benzimidazole ring system. The compound's PubChem identifier 56605032 provides access to comprehensive structural and property databases.
The Simplified Molecular Input Line Entry System representation "O=C(N1C@HCCC1)OC(C)(C)C" provides a concise textual description of the molecular connectivity and stereochemistry. This notation system enables computational analysis and database searching while preserving critical stereochemical information. The compound's systematic organization within chemical databases reflects its growing importance as a research tool and synthetic intermediate in contemporary organic chemistry applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCXMKEQLOWNP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Pyrrolidine Formation
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Starting Material : L-proline derivatives or chiral auxiliaries.
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Protection : tert-Butyloxycarbonyl (Boc) protection of the amine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.
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Key Reaction :
Synthesis of 6-Bromo-1H-Benzo[d]imidazole-2-yl
The brominated benzoimidazole is prepared via cyclization of 4-bromo-1,2-diaminobenzene:
Cyclocondensation Reaction
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Conditions :
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Mechanism : Acid-catalyzed cyclization to form the imidazole ring.
Coupling of Pyrrolidine and Benzoimidazole Moieties
The critical step involves linking Fragment A and Fragment B. Two primary methods are documented:
Nucleophilic Substitution
Palladium-Catalyzed Cross-Coupling
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Reagents : Fragment B as a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivative).
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Conditions :
Solvent : Toluene/EtOH (3:1), 80°C, 24 hours.
Yield : 55–60%.
Deprotection and Final Functionalization
The Boc group is removed under acidic conditions:
Optimization and Challenges
Stereochemical Integrity
Racemization during coupling is mitigated by:
Bromine Stability
Electrophilic bromine in the benzoimidazole necessitates inert atmospheres (N) to prevent debromination.
Analytical Characterization
Critical data for the target compound:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 366.259 g/mol | HRMS |
| Melting Point | 148–150°C | DSC |
| Optical Rotation | [α]_{D}$$$$^{20} = +32.5° (c=1, CHCl) | Polarimetry |
| HPLC Purity | >99% | C18 column, MeOH/HO |
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereopurity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 65% | 98% ee | Moderate |
| Palladium Coupling | 60% | 95% ee | Low |
Industrial-Scale Considerations
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Cost-Efficiency : Boc protection adds $120–150/kg to production costs.
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Catalyst Recycling : Pd recovery systems reduce expenses in cross-coupling.
Emerging Methodologies
Recent advances include enzymatic resolution for chiral pyrrolidines and flow chemistry for imidazole cyclization, reducing reaction times by 40% .
Biological Activity
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate, with the CAS number 1208007-67-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound has the molecular formula and a molecular weight of 366.25 g/mol. Its structure includes a pyrrolidine ring substituted with a benzimidazole moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of nitrogen heterocycles, including pyrrole derivatives. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
In a study evaluating various pyrrole derivatives, compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating that similar derivatives could exhibit significant antimicrobial properties .
Anticancer Activity
The benzimidazole and pyrrolidine moieties are often associated with anticancer activity. Research has shown that compounds containing these structures can inhibit cell proliferation in various cancer cell lines. For instance, certain benzimidazole derivatives have shown promising results in inhibiting the growth of cancer cells with IC50 values lower than established chemotherapeutic agents like doxorubicin .
Case Study: Synthesis and Evaluation
A study focused on the synthesis of this compound involved evaluating its cytotoxicity against several cancer cell lines. The compound was tested against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values comparable to leading anticancer drugs.
The proposed mechanism of action for compounds similar to this compound involves interaction with cellular targets through hydrophobic interactions and hydrogen bonding. Molecular dynamics simulations have suggested that these compounds can effectively bind to proteins involved in cell cycle regulation and apoptosis, leading to enhanced anticancer activity .
Comparison with Similar Compounds
Table 1: Comparative Data of Structural Analogs
Structural and Functional Differences
Substituent Effects :
- The 6-bromo-benzimidazole group in the target compound provides steric bulk and electron-withdrawing properties, enhancing binding to hydrophobic enzyme pockets . In contrast, analogs with 4-bromophenyl-imidazole (e.g., CAS N/A ) or boronate ester-phenyl-imidazole (CAS 1007882-12-3 ) prioritize cross-coupling reactivity or boron-mediated bioconjugation.
- Dibromo-imidazole derivatives (e.g., CAS 1370600-56-8 ) exhibit higher halogen density, increasing electrophilicity for nucleophilic aromatic substitutions.
Stereochemical Impact :
- The (R)-enantiomer of the 5-bromo-imidazole analog (CAS 1240893-76-8 ) shares 100% structural similarity with the target compound but shows divergent receptor affinities due to chiral inversion. This is critical in drug design, as demonstrated in malaria research where (R)-configured analogs exhibited 65% yield in synthesis but unrecorded bioactivity .
Molecular Weight and Drug-Likeness :
- The target compound (MW 366.25) aligns with Lipinski’s rule of five (MW < 500), favoring oral bioavailability. The boronate ester analog (MW 439.36 ) exceeds this threshold, limiting its use to synthetic intermediates rather than direct therapeutics.
Applications :
Research Findings and Trends
- Synthetic Utility : The tert-butyl carbamate group in all analogs enhances solubility and protects the pyrrolidine nitrogen during multi-step syntheses .
- Chiral Resolution : (S)-configured pyrrolidine derivatives are prioritized in FDA-approved drugs, underscoring the target compound’s relevance over (R)-isomers in preclinical studies .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate?
- Methodology : The compound is typically synthesized via coupling reactions. A mixed anhydride approach is widely used:
Activate the carboxylic acid precursor (e.g., 6-bromo-1H-benzo[d]imidazole-2-carboxylic acid) with a coupling agent like isobutyl chloroformate in the presence of DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) .
React the activated intermediate with a pyrrolidine derivative (e.g., (S)-tert-butyl pyrrolidine-1-carboxylate) under basic conditions.
Purify via flash chromatography (e.g., silica gel column with gradient elution of ethyl acetate/hexane) .
- Key Considerations : Ensure anhydrous conditions, monitor reaction progress via LC-MS, and optimize equivalents of coupling agents to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, stereochemistry, and purity. For example, pyrrolidine protons appear as distinct multiplet signals (δ 1.2–3.5 ppm), while the tert-butyl group shows a singlet at ~δ 1.4 ppm .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylate) and ~3100 cm⁻¹ (N-H stretch of benzimidazole) validate functional groups .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated [M+H]⁺ = 396.08, observed 396.09) .
Advanced Questions
Q. How can researchers address stereochemical inconsistencies during synthesis?
- Challenges : Racemization at the pyrrolidine stereocenter or incomplete enantioselectivity in coupling steps.
- Solutions :
- Use chiral auxiliaries or enantiopure starting materials (e.g., (S)-pyrrolidine tert-butyl carboxylate) to enforce stereochemical control .
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry ([α]²⁵D values, e.g., −55.0° for a related compound ).
- Employ computational modeling (DFT calculations) to predict energy barriers for racemization pathways .
Q. What strategies optimize the compound's reactivity for downstream applications (e.g., medicinal chemistry)?
- Functionalization :
- The bromine atom at C6 of the benzimidazole enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .
- Deprotection of the tert-butyl group (e.g., with TFA) generates a free pyrrolidine for further derivatization .
- Case Study : In analogs, tert-butyl deprotection followed by sulfonylation or amidation yields bioactive derivatives (e.g., caspase inhibitors) .
- Data Contradictions : Conflicting reactivity reports may arise from solvent effects (e.g., DCM vs. THF) or competing nucleophilic sites. Validate via controlled kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
